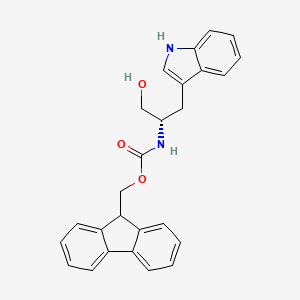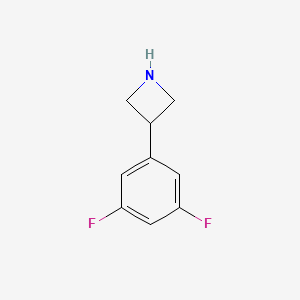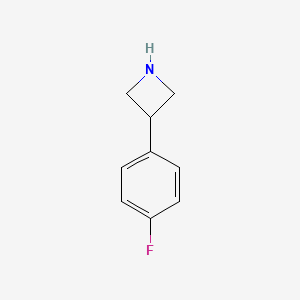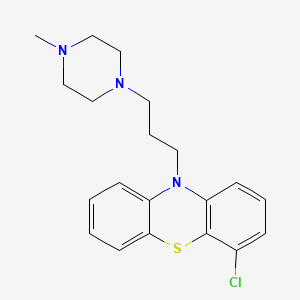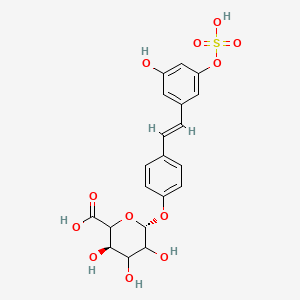![molecular formula C20H22O3 B584757 (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane CAS No. 873298-16-9](/img/no-structure.png)
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane, also known as this compound, is a useful research compound. Its molecular formula is C20H22O3 and its molecular weight is 310.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of racemic 2-hydroxy-4- and 2-hydroxy-5-(hydroxymethyl)cyclohexane pyrimidine C-nucleoside analogues. These compounds have potential applications in the development of novel nucleosides (Šála et al., 2004).
- It has also been used in the synthesis of a rigid carbocyclic analogue of 2′-deoxyaristeromycin, which shows promise in antiviral activity, particularly against human cytomegalovirus and EBV (Siddiqui et al., 1996).
- Additionally, the compound has been instrumental in the study of oxetane formation and the synthesis of complex organic structures like 4,7-dioxatricyclo[3.2.1.0(3,6)]octane and 2-oxabicyclo[2.2.2]octane (Mosimann & Vogel, 2000).
Biological and Medicinal Applications
- This compound has been a key intermediate in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-pentols, which are precursors for the asymmetric synthesis of various hexoses and hepturonic acid derivatives. These sugars and derivatives are essential in biochemistry and medicinal chemistry (Gerber & Vogel, 2001).
- It has played a role in the development of carbocyclic nucleosides, which are significant in antiviral and anticancer research. Carbocyclic nucleosides have shown good in vitro activity against various viruses and are an area of active investigation (Chang et al., 1994).
- The compound has been used in the synthesis of conformationally locked carbocyclic nucleosides, which have implications in the study of nucleoside analogues and their biological activities (Hřebabecký et al., 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane can be achieved through a multi-step process involving protection, alkylation, and deprotection reactions.", "Starting Materials": ["2,3-epoxy-1-propanol", "benzyl chloride", "sodium hydride", "benzyl alcohol", "potassium carbonate", "acetic acid", "tetrahydrofuran", "dichloromethane", "sodium borohydride", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate"], "Reaction": ["Step 1: Protection of 2,3-epoxy-1-propanol with benzyl chloride in the presence of sodium hydride to yield benzyl-protected epoxide intermediate.", "Step 2: Alkylation of the benzyl-protected epoxide intermediate with benzyl alcohol in the presence of potassium carbonate and acetic acid to yield benzyl-protected bicyclic intermediate.", "Step 3: Deprotection of the benzyl-protected bicyclic intermediate with sodium borohydride in the presence of hydrochloric acid to yield deprotected bicyclic intermediate.", "Step 4: Treatment of the deprotected bicyclic intermediate with sodium bicarbonate and sodium sulfate to remove any remaining acid impurities.", "Step 5: Purification of the final product using column chromatography with ethyl acetate as the eluent."] } | |
CAS-Nummer |
873298-16-9 |
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.393 |
IUPAC-Name |
(1R,2S,3R,5S)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
YPDRJNPIGFCETD-ZGXWSNOMSA-N |
SMILES |
C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Synonyme |
(1R,2S,3R,5S)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


